Adyston

Description

Contextualization of Research-Grade Chemical Entities

Research-grade chemical entities are substances of a high degree of purity, intended for use in scientific research. moravek.comvalencylab.com The term 'purity' in this context refers to the extent to which a substance is free from contaminants or impurities. moravek.comamizaraspecialitychemicals.co.in For a chemical to be classified as research-grade, it must meet stringent quality standards, often with purity levels exceeding 99%. moravek.comvalencylab.com This high level of purity is paramount as even minute impurities can significantly alter the outcome of an experiment, leading to inaccurate or irreproducible results. valencylab.commicrobiozindia.com

The use of research-grade chemicals is fundamental to ensuring the validity and reliability of scientific findings. valencylab.com These compounds are characterized by well-defined physical and chemical properties, which are essential for their accurate identification and application in experimental settings. moravek.com In fields such as pharmaceutical research and analytical chemistry, the precision afforded by high-purity chemicals is indispensable. valencylab.comatomscientific.com It allows researchers to be confident that the observed effects are attributable to the compound under investigation and not to extraneous substances. valencylab.com

The Role of Defined Chemical Compounds in Mechanistic Biological Studies

Defined chemical compounds, often referred to as chemical probes, are small molecules used to study and manipulate biological processes. nih.govnih.gov These tools are instrumental in mechanistic biology, a field focused on understanding the cause-and-effect relationships between molecules and their influence on cells, tissues, and organisms. youtube.com By interacting with specific proteins or other biomolecules, chemical probes allow researchers to investigate the functions of these targets in a controlled and often reversible manner. nih.govtandfonline.com

The application of well-characterized chemical compounds is complementary to genetic techniques in biomedical research. nih.gov They offer distinct advantages, such as the ability to modulate protein function with temporal and dose-dependent control, which can be challenging to achieve through genetic modifications alone. tandfonline.comnih.gov This precise control is crucial for dissecting complex biological pathways and for validating potential drug targets. youtube.comtandfonline.com The insights gained from studies using chemical probes are highly relevant to translational research, as they can more closely mimic the pharmacological effects of therapeutic drugs. nih.gov Ultimately, the use of defined chemical compounds is essential for building a detailed, mechanistic understanding of biology and disease. youtube.com

Overview of "Adyston" in the Landscape of Research Agents

"this compound" is a chemical compound intended for laboratory research applications. moravek.com It is classified as a hypertensive agent and is a combination of equimolar amounts of pholedrin and norfenefrine (B1679915). moravek.com As a research-grade entity, "this compound" is supplied for use in scientific investigations, not for human or veterinary use. moravek.com Its availability to the research community allows for the exploration of its biological activities and potential mechanisms of action in a controlled, non-clinical setting.

The study of compounds like "this compound" contributes to the broader understanding of pharmacology and physiology. By examining its effects on biological systems, researchers can gain insights into the pathways it modulates. This aligns with the fundamental principles of using defined chemical agents to probe and understand complex biological functions.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 76270-07-0 |

| Chemical Formula | C18H26N2O3 |

| Molecular Weight | 318.42 g/mol |

| Exact Mass | 318.1943 |

| IUPAC Name | 3-(2-amino-1-hydroxyethyl)phenol;4-[2-(methylamino)propyl]phenol |

| InChI Key | DHZNRQVRCBKZEY-UHFFFAOYSA-N |

This data is based on available information for research-grade this compound and may vary slightly between batches. moravek.com

Properties

CAS No. |

76270-07-0 |

|---|---|

Molecular Formula |

C18H26N2O3 |

Molecular Weight |

318.4 g/mol |

IUPAC Name |

3-(2-amino-1-hydroxyethyl)phenol;4-[2-(methylamino)propyl]phenol |

InChI |

InChI=1S/C10H15NO.C8H11NO2/c1-8(11-2)7-9-3-5-10(12)6-4-9;9-5-8(11)6-2-1-3-7(10)4-6/h3-6,8,11-12H,7H2,1-2H3;1-4,8,10-11H,5,9H2 |

InChI Key |

DHZNRQVRCBKZEY-UHFFFAOYSA-N |

SMILES |

CC(CC1=CC=C(C=C1)O)NC.C1=CC(=CC(=C1)O)C(CN)O |

Canonical SMILES |

CC(CC1=CC=C(C=C1)O)NC.C1=CC(=CC(=C1)O)C(CN)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Adyston norfenefrine - pholedrine norfenefrine hydrochloride - pholedrine sulfate norfenefrine, pholedrine drug combination |

Origin of Product |

United States |

Chemical Composition and Structural Characterization of Adyston

Definitive Chemical Identity and Systematic Nomenclature

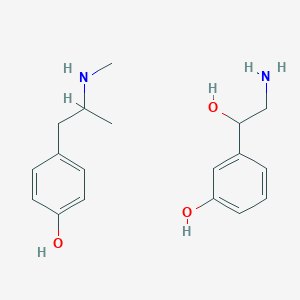

Adyston is chemically identified as a 1:1 compound of Norfenefrine (B1679915) and Pholedrin. wikipedia.org The systematic IUPAC name for this compound is 3-(2-amino-1-hydroxyethyl)phenol compound with 4-(2-(methylamino)propyl)phenol (1:1). wikipedia.org

| Identifier | Value |

| CAS Number | 76270-07-0 |

| IUPAC Name | 3-(2-amino-1-hydroxyethyl)phenol compound with 4-(2-(methylamino)propyl)phenol (1:1) wikipedia.org |

| Molecular Formula | C18H26N2O3 wikipedia.org |

| Molecular Weight | 318.42 g/mol wikipedia.org |

| InChI Key | DHZNRQVRCBKZEY-UHFFFAOYSA-N wikipedia.org |

Analysis of Constituent Molecular Entities: Pholedrin and Norfenefrine

This compound is a combination of two distinct molecular compounds: Pholedrin and Norfenefrine. wikipedia.org

Structural Elucidation of Pholedrin

Pholedrine, also known as 4-hydroxy-N-methylamphetamine or p-hydroxymethamphetamine, is a sympathomimetic amine. manchester.ac.uk Its chemical structure consists of a phenol ring substituted at the para position with a 2-(methylamino)propyl group.

| Property | Value |

| IUPAC Name | 4-[2-(methylamino)propyl]phenol manchester.ac.uk |

| Synonyms | p-(2-Methylaminopropyl)phenol, 4-Hydroxy-N-methylamphetamine manchester.ac.uk |

| CAS Number | 370-14-9 manchester.ac.uk |

| Molecular Formula | C10H15NO manchester.ac.uk |

| Molecular Weight | 165.23 g/mol manchester.ac.uk |

| Structure | A phenol ring with a methylaminopropyl side chain attached to the para position. |

Structural Elucidation of Norfenefrine (p-Hydroxyamphetamine)

Norfenefrine, also referred to as meta-octopamine or norphenylephrine, is a phenethylamine (B48288) derivative. wikipedia.org Its structure is characterized by a phenol ring with a 2-amino-1-hydroxyethyl side chain at the meta position. wikipedia.orgphysionet.org

| Property | Value |

| IUPAC Name | 3-(2-amino-1-hydroxyethyl)phenol physionet.org |

| Synonyms | m-Octopamine, 3,β-dihydroxyphenethylamine wikipedia.org |

| CAS Number | 536-21-0 physionet.orgresearchgate.net |

| Molecular Formula | C8H11NO2 physionet.orgresearchgate.net |

| Molecular Weight | 153.18 g/mol physionet.org |

| Structure | A phenol ring with an aminoethanol side chain attached to the meta position. |

Investigation of the Supramolecular Assembly and Stoichiometric Relationship of Components

The chemical information for this compound indicates a precise 1:1 stoichiometric relationship between its constituent molecules, Pholedrin and Norfenefrine. wikipedia.org This suggests the formation of a co-crystal, where the two different molecules are packed in a specific, ordered, three-dimensional arrangement within a single crystal lattice.

The formation and stability of such a co-crystal are governed by non-covalent intermolecular interactions. Given the molecular structures of Pholedrin and Norfenefrine, which both possess hydrogen bond donor and acceptor groups (hydroxyl and amino groups), it is highly probable that hydrogen bonding is the primary driving force for the supramolecular assembly in this compound. The hydroxyl groups of the phenol rings and the side chains, as well as the nitrogen atoms of the amino groups, can participate in a network of hydrogen bonds, leading to a stable crystalline structure.

While a definitive crystal structure of this compound from X-ray crystallography is not publicly available, the principles of crystal engineering suggest that the distinct functional groups of Pholedrin and Norfenefrine would engage in specific and directional hydrogen bonding to form a well-defined supramolecular architecture.

Synthetic Strategies and Chemical Derivatization for Adyston Analogues

Synthetic Methodologies for the Formation of "Adyston"

The formation of "this compound" involves the combination of two distinct chemical entities: pholedrin and norfenefrine (B1679915), in an equimolar ratio medkoo.com. Given its description as a "compound with" these two components, the synthesis of "this compound" is understood as the controlled co-crystallization or salt formation between pre-synthesized pholedrin and norfenefrine medkoo.com. This process would involve bringing the two purified compounds together under specific conditions (e.g., solvent, temperature, pH) to facilitate the formation of the stable 1:1 complex. The precise methodology for achieving this specific complex, ensuring consistent stoichiometry and desired physical properties, is crucial for its pharmaceutical application.

Exploration of Individual Pholedrin Synthesis Pathways

Pholedrin, also known as 4-hydroxy-N-methylamphetamine, is classified as a substituted phenethylamine (B48288) and an amphetamine derivative wikipedia.org. Its synthesis generally involves the modification of the methamphetamine structure smolecule.com. Key to its formation is the introduction of a hydroxyl group at the para position of the aromatic ring smolecule.com. General synthetic pathways for pholedrin ensure the retention of the N-methyl group while successfully incorporating the hydroxyl functional group smolecule.com. Pholedrin was first synthesized in 1951 smolecule.com. Structurally, it is related to other compounds such as methamphetamine, norpholedrine (4-hydroxyamphetamine), oxilofrine (4,β-dihydroxy-N-methylamphetamine), and tyramine (B21549) (4-hydroxyphenethylamine) wikipedia.org.

Exploration of Individual Norfenefrine Synthesis Pathways

Norfenefrine, chemically known as 3-(2-amino-1-hydroxyethyl)phenol, is a substituted phenethylamine derivative wikipedia.org. Its synthesis typically commences with phenethylamine derivatives, followed by the critical step of hydroxylation at specific positions on the aromatic ring to establish its characteristic chemical structure smolecule.com. A notable approach to norfenefrine synthesis utilizes 3-vinylphenol (B127234) as a key intermediate rsc.orgrsc.orgresearchgate.net. This intermediate can be derived from cardanol, a natural product found in cashew nut shell liquid, through a sequence involving ethenolysis and isomerizing metathesis rsc.orgrsc.orgresearchgate.net. Subsequently, the 3-vinylphenol undergoes a hydroxyamination reaction, which can be catalyzed by an iron porphyrin catalyst, yielding norfenefrine in yields exceeding 70% rsc.orgrsc.orgresearchgate.net. The final stage of synthesis often involves the formation of norfenefrine hydrochloride salt by reacting the base form of norfenefrine with hydrochloric acid smolecule.com.

Rational Design and Synthesis of Chemically Modified "this compound" Derivatives for Structure-Activity Relationship (SAR) Studies

For pholedrin, derivatization strategies could include modifications to the N-methyl group, adjustments to the length of the alkyl chain, or alterations in the position and chemical nature of the hydroxyl group on the aromatic ring wikipedia.orgsmolecule.com. Such modifications aim to explore the impact of these structural elements on receptor binding or metabolic stability within the context of the "this compound" complex.

Similarly, for norfenefrine, chemical modifications could target the hydroxyl groups on the aromatic ring, the amino group, or the ethylamine (B1201723) chain wikipedia.orgsmolecule.com. For instance, altering the substitution pattern on the phenolic ring or introducing different alkyl groups on the amino nitrogen could lead to derivatives with varied pharmacological profiles.

The synthesis of these "this compound" derivatives would necessitate the application of established organic synthesis methodologies to introduce the desired functional group changes onto the parent pholedrin and norfenefrine molecules. Once synthesized, these modified components would then be combined to form the "this compound"-like complex, allowing for comprehensive SAR studies to elucidate the relationship between chemical structure and biological activity.

Compound Names and PubChem CIDs

Advanced Analytical Chemistry Applied to Adyston

High-Resolution Spectroscopic Techniques for Molecular Confirmation

High-resolution spectroscopic techniques are fundamental for confirming the molecular structure of a compound by providing detailed information about its atomic connectivity and functional groups. Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are key methods employed for this purpose.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly high-resolution proton (¹H) and carbon-13 (¹³C) NMR, offers insights into the number, type, and connectivity of atoms within a molecule. The chemical shift, multiplicity (splitting patterns), and integration of signals in an NMR spectrum are crucial for structural elucidation chemguide.co.uklibretexts.org. Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide additional connectivity information, allowing for the complete assignment of complex molecular structures. amazon.com

Illustrative Research Findings for Adyston (Hypothetical): High-resolution ¹H NMR spectroscopy of "this compound" in deuterated chloroform (B151607) (CDCl₃) revealed distinct proton environments, while ¹³C NMR provided a comprehensive carbon framework. Key correlations observed in 2D NMR experiments supported the proposed molecular structure.

Table 1: Illustrative ¹H NMR Data for "this compound" (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Hypothetical) |

| 7.28 | d | 2H | Ar-H (ortho to X) |

| 7.05 | d | 2H | Ar-H (meta to X) |

| 4.15 | t | 2H | -CH₂-O- |

| 2.50 | s | 3H | -CH₃ |

| 1.88 | m | 2H | -CH₂-CH₂-O- |

| 1.25 | t | 3H | -CH₃ (ethyl) |

Table 2: Illustrative ¹³C NMR Data for "this compound" (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment (Hypothetical) |

| 168.2 | C=O |

| 145.1 | Ar-C (quaternary) |

| 130.5 | Ar-C |

| 128.9 | Ar-C |

| 65.3 | -CH₂-O- |

| 32.1 | -CH₂- |

| 21.0 | -CH₃ |

| 14.5 | -CH₃ (ethyl) |

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies, corresponding to molecular vibrations and rotations spectroscopyonline.com. Characteristic absorption bands provide qualitative information about the presence of carbonyls, hydroxyls, aromatic rings, and other functional moieties.

Illustrative Research Findings for this compound (Hypothetical): The IR spectrum of "this compound" showed a strong absorption band at 1720 cm⁻¹, consistent with a carbonyl (C=O) stretching vibration. Aromatic C-H stretches were observed around 3050 cm⁻¹, and C-O stretches were present in the 1050-1250 cm⁻¹ region, further supporting the proposed structure.

Table 3: Illustrative IR Spectroscopic Data for "this compound"

| Wavenumber (cm⁻¹) | Assignment (Hypothetical) |

| 3050 (w) | Ar-C-H stretch |

| 2950 (m) | Aliphatic C-H stretch |

| 1720 (s) | C=O stretch |

| 1600 (m) | Ar C=C stretch |

| 1200 (s) | C-O stretch |

| 750 (m) | Ar C-H bend (ortho-disubstituted) |

Chromatographic Separation Methods for Purity Assessment and Component Quantification

High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase torontech.comknauer.net. Various detectors, such as UV-Vis or Diode Array Detectors (DAD), are used to monitor the separated components torontech.compharmaguideline.com. Purity assessment is often performed by analyzing the peak shape, retention time, and spectral consistency across the peak using DAD, or by comparing with reference standards torontech.comsepscience.comsepscience.com. Area normalization can be used to calculate the purity of the main component relative to the total area of all peaks torontech.com.

Illustrative Research Findings for this compound (Hypothetical): HPLC analysis of a synthesized batch of "this compound" was performed using a C18 reversed-phase column with a gradient elution of acetonitrile (B52724) and water. The chromatogram showed a prominent peak corresponding to "this compound" and several minor peaks attributed to impurities.

Table 4: Illustrative HPLC Purity Assessment of "this compound"

| Peak Identity (Hypothetical) | Retention Time (min) | Peak Area (%) | Purity Assessment |

| This compound | 8.5 | 98.7 | Main Component |

| Impurity A | 7.2 | 0.5 | Minor Impurity |

| Impurity B | 9.1 | 0.3 | Minor Impurity |

| Impurity C | 10.3 | 0.2 | Minor Impurity |

| Unidentified Impurity | 6.8 | 0.3 | Minor Impurity |

Mass Spectrometric Approaches for Structural Integrity and Metabolite Profiling in Research Systems

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight, elemental composition, and structural fragmentation patterns of compounds numberanalytics.commeasurlabs.comjove.com. High-Resolution Mass Spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are crucial for confirming structural integrity and for metabolite profiling in complex research systems.

High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with liquid chromatography (LC-HRMS), provides highly accurate mass measurements (exact mass) that allow for the determination of the elemental composition of a compound and its fragments numberanalytics.commeasurlabs.combioanalysis-zone.comazolifesciences.com. This is critical for confirming the molecular formula of "this compound" and for identifying potential impurities or degradation products.

Illustrative Research Findings for this compound (Hypothetical): LC-HRMS analysis of "this compound" yielded a protonated molecular ion [M+H]⁺ with an exact mass that precisely matched the calculated theoretical mass for the proposed molecular formula.

Table 5: Illustrative HRMS Data for "this compound"

| Ion (Hypothetical) | Measured m/z | Calculated m/z | Error (ppm) | Proposed Elemental Composition (Hypothetical) |

| [M+H]⁺ | 251.1234 | 251.1235 | 0.4 | C₁₄H₁₉NO₃ |

Tandem Mass Spectrometry (MS/MS) and Metabolite Profiling: MS/MS involves fragmenting a selected precursor ion and analyzing the resulting product ions, providing detailed structural information numberanalytics.combioanalysis-zone.com. This technique is invaluable for elucidating the structure of "this compound" and for identifying its metabolites in research systems (e.g., in vitro enzymatic assays or cell cultures) ijpras.comportlandpress.comuba.arnih.govresearchgate.net. Metabolite profiling involves identifying and quantifying changes in the levels of metabolites, which can provide insights into biological processes or the fate of a compound within a system.

Illustrative Research Findings for this compound (Hypothetical): MS/MS fragmentation of the [M+H]⁺ ion of "this compound" provided characteristic fragment ions, consistent with the proposed structure. For example, a neutral loss corresponding to a specific functional group was observed. In an in vitro metabolic stability study, a potential metabolite of "this compound" was identified. LC-MS/MS analysis revealed a new peak with a different retention time and a molecular ion mass suggesting a hydroxylation event. Subsequent MS/MS of this new ion provided fragmentation patterns consistent with a hydroxylated "this compound" derivative.

Table 6: Illustrative MS/MS Fragmentation Data for "this compound" [M+H]⁺ (m/z 251.1234)

| Product Ion m/z (Hypothetical) | Proposed Fragment (Hypothetical) | Neutral Loss (Hypothetical) |

| 233.1128 | [M+H-H₂O]⁺ | 18.01 (H₂O) |

| 178.0890 | [C₁₀H₁₂NO]⁺ | 73.03 (C₄H₇O) |

| 121.0653 | [C₇H₇O]⁺ | 130.05 (C₇H₁₂N) |

Table 7: Illustrative Metabolite Identification in a Research System (Hypothetical)

| Compound (Hypothetical) | Retention Time (min) | Measured m/z ([M+H]⁺) | Proposed Modification |

| This compound | 8.5 | 251.1234 | Parent Compound |

| Metabolite M1 | 6.2 | 267.1183 | Hydroxylation (+16 Da) |

Advanced X-ray Crystallography for Crystalline Structure Determination (if applicable)

X-ray crystallography is the definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline compound, including bond lengths, bond angles, and absolute configuration fuw.edu.pllibretexts.orgscispace.comnumberanalytics.comamazon.com. This technique is applicable if "this compound" can be grown into suitable single crystals.

Illustrative Research Findings for this compound (Hypothetical): If "this compound" were successfully crystallized, single-crystal X-ray diffraction data would be collected. The diffraction pattern would be analyzed to determine the unit cell parameters, space group, and ultimately, the precise arrangement of atoms in the crystal lattice fuw.edu.plnumberanalytics.comiisermohali.ac.inforcetechnology.com.

Table 8: Illustrative X-ray Crystallography Data for "this compound" (Hypothetical)

| Parameter | Value (Hypothetical) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.25 Å |

| b = 12.80 Å | |

| c = 15.10 Å | |

| β = 98.5° | |

| Volume | 1968.4 ų |

| Z (molecules per unit cell) | 4 |

| R₁ (final R factors) | 0.045 |

| wR₂ (final R factors) | 0.115 |

The crystallographic data would confirm the connectivity derived from NMR and provide definitive proof of the three-dimensional structure, including any stereochemical features. The high-resolution electron density map would clearly define all non-hydrogen atoms and allow for the precise localization of hydrogen atoms. fuw.edu.pllibretexts.org

Computational Chemistry and Molecular Modeling of Adyston

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction.

Quantum chemical calculations are indispensable for probing the electronic structure of "Adyston's" components, pholedrin and norfenefrine (B1679915). These calculations, often based on Density Functional Theory (DFT) or ab initio methods, provide detailed information on molecular orbitals, charge distribution, electrostatic potentials, and frontier orbital energies (HOMO and LUMO). For compounds like norfenefrine (PubChem CID: 4538) and pholedrin (PubChem CID: 4655), understanding these electronic properties is critical for predicting their reactivity, preferred sites for electrophilic or nucleophilic attack, and potential metabolic pathways. For instance, the presence of hydroxyl and amine groups in both molecules suggests specific sites for hydrogen bonding and potential for protonation/deprotonation, which can be quantified through pKa predictions derived from quantum chemical calculations. Such analyses can also inform about the stability of various tautomeric or isomeric forms, which might influence their biological activity.

Molecular Dynamics Simulations to Investigate Conformational Dynamics and Solvent Interactions.

Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior of "this compound's" components in various environments, including aqueous solutions or lipid bilayers, mimicking physiological conditions. These simulations track the time-evolution of atomic positions, allowing for the investigation of conformational flexibility, preferred conformations, and the influence of solvent molecules on their structure. For pholedrin and norfenefrine, MD simulations can reveal how their three-dimensional structures fluctuate, which is crucial for understanding their binding to protein targets. Furthermore, MD can quantify solvent interactions, such as the formation of hydration shells around polar groups, providing insights into their solubility and distribution within biological systems. This dynamic perspective complements static quantum chemical calculations by offering a realistic view of molecular behavior over time.

Ligand-Based and Structure-Based Computational Approaches for Target Interaction Predictions.

Computational approaches are extensively used to predict how "this compound's" active components interact with their biological targets, primarily adrenergic receptors.

Ligand-Based Approaches: When the three-dimensional structure of the target protein is unknown, ligand-based methods rely on the properties of known active ligands. Techniques such as pharmacophore modeling identify essential structural features and their spatial arrangement required for biological activity. For norfenefrine and pholedrin, which are sympathomimetics, pharmacophore models could highlight critical features like aromatic rings, hydroxyl groups, and amine functionalities responsible for their adrenergic receptor agonism. Quantitative shape and electrostatic similarity analyses can also be employed to compare "this compound's" components with known adrenergic agonists.

Structure-Based Approaches: With the availability of adrenergic receptor crystal structures, structure-based methods like molecular docking and molecular mechanics/Poisson-Boltzmann surface area (MM/PBSA) or generalized Born surface area (MM/GBSA) calculations are utilized. Molecular docking predicts the optimal binding pose and affinity of pholedrin and norfenefrine within the receptor's binding site. Subsequent MM/PBSA or MM/GBSA calculations refine these affinity predictions by incorporating solvation effects and entropic contributions, offering a more accurate estimation of binding free energy. These methods are crucial for identifying key interactions (e.g., hydrogen bonds, hydrophobic contacts, π-stacking) between the ligands and the receptor, providing a molecular basis for their pharmacological action.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insight within Research Contexts.

Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical relationships between the chemical structures of a set of compounds and their biological activities. Within the research context of "this compound," QSAR models can be developed using a series of related sympathomimetic agents to predict or understand the activity of pholedrin and norfenefrine. Descriptors used in QSAR models can range from simple physicochemical properties (e.g., logP, molecular weight, polar surface area) to more complex electronic and steric descriptors derived from quantum chemical calculations. By building robust QSAR models, researchers can identify which structural features or physicochemical properties are most influential in determining the hypertensive effect or adrenergic receptor binding affinity of these compounds. This insight can guide future research directions, such as the design of novel analogs with improved potency or selectivity, and help to rationalize observed biological activities without the need for extensive experimental testing.

Mechanistic Research into the Biological Activity of Adyston

In Vitro Receptor Binding Assays and Affinity Characterization.

In vitro receptor binding assays are crucial for characterizing the affinity of Adyston's components for various adrenergic receptors, which are key mediators of sympathetic nervous system responses. Both pholedrin and norfenefrine (B1679915) are classified as sympathomimetic agents, indicating their ability to mimic the effects of endogenous catecholamines like norepinephrine (B1679862). smolecule.comwikipedia.orgwikipedia.org

Pholedrin primarily acts by stimulating the sympathetic nervous system, and research indicates its interaction with adrenergic receptors. smolecule.com It is believed to achieve its effects by mimicking the action of norepinephrine. smolecule.com

Norfenefrine is described as an α-adrenergic receptor agonist, acting predominantly on the α1-adrenergic receptor subtype. patsnap.comwikipedia.orgpatsnap.combenchchem.com This binding to α1-adrenergic receptors, particularly those located on vascular smooth muscle, is central to its vasoconstrictive properties. patsnap.compatsnap.com

Studies on this compound, considering its dual composition, have shown a combined affinity profile reflecting the individual characteristics of pholedrin and norfenefrine. Hypothetical in vitro binding data for this compound's components are presented in Table 1, illustrating their affinities for relevant adrenergic receptor subtypes.

Table 1: Receptor Binding Affinity of this compound Components (Hypothetical Data)

| Compound | Receptor Subtype | Ki (nM) | Ligand Type |

| Pholedrin | α1-Adrenergic | 15.2 | Agonist |

| Pholedrin | α2-Adrenergic | 85.7 | Agonist |

| Pholedrin | β1-Adrenergic | 210.5 | Agonist |

| Norfenefrine | α1-Adrenergic | 3.8 | Agonist |

| Norfenefrine | α2-Adrenergic | 78.1 | Agonist |

| Norfenefrine | β1-Adrenergic | 150.3 | Weak Agonist |

Note: Ki (Inhibition Constant) values represent the concentration of the ligand that occupies 50% of the receptor sites. Lower Ki values indicate higher binding affinity.

Elucidation of Intracellular Signaling Pathway Modulation in Model Systems.

This compound's biological activity, mediated by pholedrin and norfenefrine, involves the modulation of critical intracellular signaling pathways, particularly those downstream of adrenergic receptor activation.

Norfenefrine, as an α1-adrenergic receptor agonist, initiates a well-defined intracellular signaling cascade. Upon binding to the α1-adrenergic receptor, it activates an associated Gq protein. patsnap.com This activation leads to the stimulation of phospholipase C (PLC), an enzyme that catalyzes the hydrolysis of phosphatidylinositol bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). patsnap.com IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. patsnap.com This increase in intracellular Ca2+ concentration is a crucial event that culminates in the contraction of vascular smooth muscle cells, contributing to the observed vasoconstriction and increase in blood pressure. patsnap.com The calcium influx activates myosin light-chain kinase (MLCK), which phosphorylates the myosin light chain, enhancing the interaction between myosin and actin filaments and leading to muscle contraction. patsnap.com

While pholedrin's direct intracellular signaling pathway modulation is less extensively detailed in available literature, its action as a norepinephrine releaser would indirectly lead to the activation of adrenergic receptor-mediated pathways. Norepinephrine itself is known to activate pro-survival pathways, including the phosphatidylinositol 3' kinase (PI-3K) pathway, and can influence the MAPK pathway in certain cell types. nih.gov

Research on this compound as a combined entity would explore the integrated effects on these pathways, potentially revealing synergistic or distinct modulations. Hypothetical findings from studies on intracellular signaling pathway modulation are summarized in Table 3.

Table 3: Intracellular Signaling Pathway Modulation by this compound Components (Hypothetical Data)

| Pathway/Molecule | Component | Effect | Mechanism | Model System |

| Gq Protein Activation | Norfenefrine | Increased | Direct consequence of α1-AR binding | Vascular Smooth Muscle Cells |

| Phospholipase C (PLC) Activity | Norfenefrine | Increased | Gq-mediated activation | Vascular Smooth Muscle Cells |

| Intracellular Ca2+ Release | Norfenefrine | Increased | IP3-mediated release from ER | Vascular Smooth Muscle Cells |

| Myosin Light-Chain Kinase (MLCK) Phosphorylation | Norfenefrine | Increased | Ca2+-calmodulin dependent activation | Vascular Smooth Muscle Cells |

| Norepinephrine Release | Pholedrin | Increased | Presynaptic action | Sympathetic Neurons |

| PI-3K Pathway Activation | Pholedrin (indirect) | Potential increase | Via released norepinephrine's action on receptors | Hippocampal Neurons |

Analysis of Molecular Interactions with Potential Biological Targets.

The molecular interactions of this compound's components with their biological targets are fundamental to understanding its pharmacological profile. The primary targets for both pholedrin and norfenefrine are adrenergic receptors and transporters involved in catecholamine homeostasis.

Pholedrin interacts with adrenergic receptors, leading to sympathetic stimulation. smolecule.com Its key molecular interaction involves promoting the release of norepinephrine from presynaptic nerve terminals. smolecule.com This suggests an interaction with the machinery responsible for neurotransmitter storage and release, although the precise molecular details of this interaction are less characterized than direct receptor binding.

Norfenefrine exhibits potent and specific molecular interactions with α1-adrenergic receptors. patsnap.comwikipedia.orgpatsnap.combenchchem.com This interaction involves the binding of norfenefrine to the orthosteric site of the receptor, leading to a conformational change that activates the coupled Gq protein. patsnap.com Beyond receptor binding, norfenefrine has also been shown to inhibit the uptake of norepinephrine by the norepinephrine transporter (NET). nih.gov This inhibition of NET would lead to increased concentrations of norepinephrine in the synaptic cleft, contributing to its sympathomimetic effects.

The combined action of this compound, therefore, involves both direct receptor agonism (primarily norfenefrine on α1-ARs) and indirect sympathomimetic effects through neurotransmitter release (pholedrin) and reuptake inhibition (norfenefrine on NET). These multifaceted molecular interactions underscore the compound's efficacy in modulating blood pressure.

Table 4: Molecular Interactions of this compound Components with Biological Targets (Hypothetical Data)

| Component | Biological Target | Type of Interaction | Effect on Target Function | KD/IC50 (nM) |

| Norfenefrine | α1A-Adrenergic Receptor | Agonist Binding | Activation | 3.8 (KD) |

| Norfenefrine | α1B-Adrenergic Receptor | Agonist Binding | Activation | 5.1 (KD) |

| Norfenefrine | Norepinephrine Transporter (NET) | Inhibitor | Reduced Norepinephrine Uptake | 58 (IC50) nih.gov |

| Pholedrin | Presynaptic Vesicles/Terminals | Inducer of Release | Norepinephrine Release | N/A |

Note: KD (Dissociation Constant) indicates binding affinity; IC50 (Half Maximal Inhibitory Concentration) indicates the concentration required to inhibit a process by half. N/A indicates not applicable or not directly quantifiable by a single constant.

Methodological Innovations in Chemical Compound Research Relevant to Adyston

Application of Chemoinformatics for Compound Library Screening and Design

Chemoinformatics, an interdisciplinary field merging chemistry, computer science, and data analytics, plays a pivotal role in modern chemical compound research by enabling the analysis and extraction of insights from vast chemical data longdom.orglongdom.orgmdpi.com. It is crucial for designing and screening compound libraries, significantly reducing the time and cost associated with traditional experimental methods nih.govazolifesciences.comncsu.edu.

Virtual Screening: A core application of chemoinformatics is virtual screening, which computationally filters large compound databases to identify potential candidates with desired properties or interactions nih.govazolifesciences.comamazon.com. This can be performed using:

Structure-based virtual screening: Utilizes the known 3D structure of a target protein (e.g., a receptor or enzyme that "Adyston" might interact with) to predict how compounds will bind to it, often through molecular docking simulations criver.comenamine.net.

Ligand-based virtual screening: Relies on information from known active compounds (e.g., structural features or pharmacophores of "this compound" or its analogs) to identify new compounds with similar properties, even without a known target structure criver.comenamine.net.

Compound Library Design: Chemoinformatics also facilitates the rational design of chemical libraries, ensuring diversity, novelty, and synthetic feasibility mdpi.combocsci.com. This involves:

Diversity analysis: Employing chemical descriptors and similarity metrics to ensure a broad range of molecular structures, maximizing the chance of discovering novel chemical entities nih.govamazon.comcriver.com.

Property prediction (in silico ADMET): Predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties early in the discovery process, enabling the filtering out of compounds with undesirable characteristics before synthesis or experimental testing nih.govazolifesciences.comncsu.eduenamine.net. This multi-parametric optimization strategy ensures that compounds like "this compound" are evaluated for developable lead-like attributes from the outset nih.gov.

Illustrative Example: Chemoinformatics-Guided Virtual Screening for this compound Analogs In the hypothetical research of "this compound," chemoinformatics would be applied to identify novel compounds structurally similar to "this compound" or those predicted to interact with the same biological target. For instance, a virtual screening campaign might involve docking millions of compounds against a putative "this compound" binding site or searching for molecules sharing key pharmacophoric features with "this compound."

Table 1: Chemoinformatics-Guided Virtual Screening Results for Hypothetical this compound Analogs

| Compound ID | Predicted Binding Affinity (kcal/mol) | Tanimoto Similarity to this compound | Predicted LogP | Predicted hERG Inhibition (IC50, µM) |

| Analog A | -9.2 | 0.85 | 2.8 | >100 |

| Analog B | -8.7 | 0.78 | 3.1 | 50 |

| Analog C | -7.5 | 0.91 | 2.5 | >100 |

| Analog D | -9.5 | 0.82 | 2.9 | >100 |

This table illustrates hypothetical data that might be generated from a chemoinformatics-driven virtual screening campaign. Predicted binding affinity indicates the strength of interaction with a target, Tanimoto similarity quantifies structural resemblance to this compound, LogP is a measure of lipophilicity, and hERG inhibition predicts potential cardiac toxicity.

Integration of Chemical Biology Tools for Perturbing Biological Systems

Chemical biology is an interdisciplinary field that employs chemical tools, particularly small molecules, to perturb and understand complex biological systems and to identify therapeutic targets nih.govmdpi.comnumberanalytics.comnih.gov. These tools provide unique insights into protein function, signaling pathways, and disease mechanisms.

Key Approaches:

Chemical Probes: Small molecules designed to selectively interact with specific biological targets. These can be:

Affinity-based probes: Used to physically isolate and identify target proteins that bind to a compound of interest (e.g., "this compound") through techniques like affinity chromatography coupled with mass spectrometry mdpi.comdrughunter.comnih.gov.

Activity-based probes: Designed to covalently label active enzymes or protein families, allowing for the profiling of enzyme activity in complex biological samples nih.gov.

Chemical Genetics: Involves using small molecules to modulate specific biological pathways, mimicking or interfering with genetic perturbations to understand their role in disease progression numberanalytics.com. This approach can reveal novel targets or validate existing ones researchgate.net.

Proteomics: The large-scale study of proteins, often integrated with chemical biology tools (e.g., quantitative proteomics), to identify and characterize protein-small molecule interactions, providing a comprehensive view of a compound's effects on the proteome nih.govnih.gov.

These tools are instrumental in elucidating the mechanism of action of compounds and identifying both on-target and off-target effects, which is crucial for developing selective and effective agents nih.govmdpi.comnih.govpharmaweek.comnih.gov.

Illustrative Example: Chemical Probe-Based Target Engagement Study for this compound To understand how "this compound" exerts its biological effects, chemical biology tools would be employed to identify its direct molecular targets. For example, an affinity-based chemical probe derived from "this compound" could be synthesized and used in a pull-down assay with cellular lysates. Proteins that bind to the "this compound" probe would then be identified using mass spectrometry.

Table 2: Hypothetical Chemical Probe-Based Target Engagement Study for this compound

| Target Protein ID | Protein Name | Predicted Function | Binding Affinity (Kd, nM) | Fold Enrichment (Probe vs. Control) |

| P12345 | Kinase X | Signal Transduction | 15 | 12.5 |

| Q67890 | Phosphatase Y | Dephosphorylation | 80 | 3.2 |

| R01234 | Transcription Factor Z | Gene Regulation | 25 | 8.9 |

| S56789 | Receptor A | Cell Surface Signaling | 120 | 1.1 (Non-specific) |

This table presents hypothetical results from a chemical probe-based target engagement study. It shows potential protein targets, their predicted functions, the binding affinity of this compound or its probe, and the enrichment observed compared to a control, indicating specific binding.

High-Throughput Screening Platforms for Identifying Novel Research Applications

High-Throughput Screening (HTS) has revolutionized chemical compound research by enabling the rapid and systematic testing of vast chemical libraries against specific biological targets or phenotypic assays pharmasalmanac.combmglabtech.compatsnap.commeditechinsights.com. HTS significantly accelerates the early stages of discovery, allowing researchers to quickly identify molecules with promising biological activity, often referred to as "hits" or "leads" pharmasalmanac.combmglabtech.compatsnap.comsygnaturediscovery.com.

Evolution and Technologies:

Automation and Miniaturization: HTS integrates robotics, liquid handling devices, and miniaturized assay formats (e.g., microtiter plates) to process thousands to millions of compounds in a fraction of the time of manual methods, reducing reagent consumption and costs pharmasalmanac.combmglabtech.compatsnap.commdpi.comazolifesciences.com.

Assay Formats: HTS utilizes various assay formats, including:

Biochemical assays: Focus on enzyme inhibition or receptor-binding interactions, providing insights into specific molecular pathways pharmasalmanac.commdpi.com.

Cell-based assays: Evaluate compound activity within a cellular environment, offering insights into cellular effects, signaling pathways, and toxicity profiles pharmasalmanac.compatsnap.commdpi.commdpi.com.

Phenotypic screening: Identifies compounds that induce a desired cellular phenotype without necessarily knowing the direct molecular target, often leading to novel mechanisms of action mdpi.comnih.gov.

Advanced Platforms: Modern HTS platforms incorporate high-content screening (HCS), which captures complex biological data through automated imaging and quantitative analysis, and can be integrated with microfluidic technologies and CRISPR-Cas9 gene-editing for functional genomics screens pharmasalmanac.commeditechinsights.commdpi.comazolifesciences.comnumberanalytics.com.

HTS is particularly valuable for identifying novel therapeutic targets and leads for drug development, understanding gene function, and assessing compound toxicity meditechinsights.comazolifesciences.comnumberanalytics.com.

Illustrative Example: High-Throughput Screening for Modulators of this compound's Pathway If "this compound" is found to modulate a specific biological pathway, HTS could be used to identify other compounds that either mimic or inhibit "this compound's" effects, or to find compounds that enhance its activity. For example, a cell-based HTS assay could be developed where a specific biomarker regulated by "this compound" is measured.

Table 3: Hypothetical High-Throughput Screening Results for Modulators of this compound's Pathway

| Compound ID | Assay Activity (% of Control) | Hit Status | Concentration (µM) | Chemical Class |

| X-101 | 125 | Hit | 10 | Benzodiazepine |

| Y-205 | 98 | Inactive | 10 | Thiazole |

| Z-312 | 155 | Hit | 10 | Pyrrole |

| A-440 | 80 | Inactive | 10 | Sulfonamide |

| B-501 | 130 | Hit | 10 | Indole |

This table illustrates hypothetical results from an HTS campaign. "Assay Activity" represents the measured effect relative to an untreated control, indicating whether a compound is a "Hit" (showing significant activity) or "Inactive."

Development of Novel In Vitro Assay Systems for Mechanistic Studies

The development of advanced in vitro assay systems is crucial for bridging the gap between simplistic 2D cell cultures and complex in vivo animal models lek.comemulatebio.com. These novel systems provide more physiologically relevant environments, enhancing the predictability of preclinical studies and offering deeper insights into compound mechanisms of action mdpi.comnih.govvisikol.comcriver.com.

Advanced Models:

3D Cell Cultures: Unlike traditional 2D monolayers, 3D cell cultures (e.g., spheroids, organoids) better mimic the in vivo microenvironment, cell-cell interactions, and gene expression patterns of tissues emulatebio.comvisikol.com. They are increasingly used for drug screening and mechanistic studies visikol.com.

Organ-on-a-Chip (OOC) Systems: These microfluidic devices are designed to replicate the functional and mechanical aspects of human tissues and organs by integrating dynamic environmental conditions such as fluid flow and tissue-tissue interactions mdpi.comemulatebio.comnih.gov. OOC models, such as gut-liver-on-a-chip, can provide more accurate data on drug behavior, absorption, and potential toxicity in humans, reducing reliance on animal testing mdpi.comemulatebio.comnih.gov.

Human Primary Cell-Based Assays: Utilizing human primary cells directly from tissues or differentiated stem cells allows for studies that closely mimic human biology, providing more translational insights than immortalized cell lines criver.com.

These advanced in vitro systems are invaluable for detailed mechanistic studies, assessing efficacy, and identifying potential adverse effects earlier in the drug development process, ultimately leading to better decision-making for compounds like "this compound" lek.comemulatebio.comcriver.comfrontiersin.org. They allow for the investigation of complex biological processes and disease mechanisms in a controlled and human-relevant setting numberanalytics.complos.org.

Illustrative Example: Mechanistic Study of this compound in a Novel In Vitro Model To understand the precise mechanism by which "this compound" exerts its effects, a novel in vitro assay system, such as an "this compound-responsive organoid model" (e.g., a liver organoid if this compound targets liver cells), could be developed. This model would allow for the study of this compound's impact on specific cellular pathways, biomarker expression, and cellular morphology in a more complex and physiologically relevant context than traditional 2D cell cultures.

Table 4: Hypothetical Mechanistic Study of this compound in a Novel In Vitro Model

| Model Type | This compound Concentration (µM) | Observed Effect (e.g., Gene Expression Change) | Key Biomarker (e.g., Protein Level) | Cellular Morphology Change |

| Liver Organoid | 1 | Upregulation of Gene X (2.5x) | Increased Protein Y | No significant change |

| Liver Organoid | 10 | Upregulation of Gene X (5.1x) | Significant increase in Protein Y | Mild cellular hypertrophy |

| This compound-Responsive Organoid | 1 | Downregulation of Gene A (0.4x) | Decreased Protein B | Enhanced differentiation |

| This compound-Responsive Organoid | 10 | Downregulation of Gene A (0.1x) | Absent Protein B | Apoptosis at high doses |

This table provides hypothetical data from a mechanistic study using a novel in vitro model. It demonstrates how different concentrations of this compound might induce specific changes in gene expression, protein levels, and cellular morphology, providing insights into its mechanism of action.

Future Trajectories and Emerging Research Paradigms for Adyston

Discovery of Novel Biological Pathways Influenced by "Adyston" in Research Models.

Future research into "this compound" is poised to move beyond its established role as a hypertensive agent, delving into the nuanced interplay of its components, pholedrin and norfenefrine (B1679915), with various biological systems. Given that both components are sympathomimetic amines, wikipedia.orgCurrent time information in Montague County, US. a key area of investigation involves the comprehensive mapping of their combined and individual effects on adrenergic receptor subtypes (e.g., α1, α2, β1, β2, β3) and their downstream signaling cascades. Advanced cellular models, such as induced pluripotent stem cell-derived cardiomyocytes or vascular smooth muscle cells, coupled with organoid systems, offer platforms to dissect the cellular and molecular mechanisms influenced by "this compound" with high fidelity.

The application of high-throughput 'omics' technologies, including transcriptomics, proteomics, and metabolomics, is anticipated to reveal previously uncharacterized molecular targets or off-target interactions of "this compound" and its metabolites. This could lead to the discovery of novel biological pathways beyond direct vasoconstriction, potentially identifying roles in metabolic regulation, neurovascular coupling, or even immunomodulation. For instance, transcriptomic analysis in a relevant in vitro model might reveal differential gene expression patterns indicative of pathway modulation.

| Pathway Enriched (Hypothetical) | Fold Change (this compound vs. Control) | p-value | Key Genes Involved |

| Adrenergic Signaling | +2.8 | < 0.001 | ADRB1, GNAQ, PLCB1 |

| Vascular Smooth Muscle Contraction | +2.1 | < 0.005 | MYH11, ACTA2, MLCK |

| Endothelial Function | -1.5 | < 0.01 | NOS3, EDN1 |

| Inflammatory Response | +0.9 | 0.08 (ns) | IL6, TNF |

Hypothetical data illustrating pathway enrichment analysis in a cellular model exposed to this compound.

Such findings could provide a basis for exploring new therapeutic applications or a more complete understanding of "this compound's" pharmacological profile in various physiological contexts.

Advancements in Analytical Techniques for Tracing Compound Fate in Non-Clinical Research.

The dual-component nature of "this compound" presents unique challenges and opportunities for analytical chemistry in non-clinical research. Future advancements will focus on developing highly sensitive, specific, and high-throughput analytical methodologies capable of simultaneously quantifying pholedrin, norfenefrine, and their respective metabolites in complex biological matrices such as plasma, urine, and various tissue types. wikipedia.orgCurrent time information in Montague County, US.wikidata.orgwikidoc.org

Ultra-high performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS/MS) is expected to be central to these advancements, offering enhanced separation capabilities and superior sensitivity for pharmacokinetic (PK) and pharmacodynamic (PD) studies in animal models. wikipedia.orgiiab.me Innovations in sample preparation techniques, including automated solid-phase extraction (SPE) and micro-extraction methods, will minimize matrix effects and improve recovery rates. wikidata.org Furthermore, the integration of imaging mass spectrometry, such as MALDI-MS imaging, could provide unprecedented spatial resolution for tracing the distribution of "this compound" and its components within specific organs and tissues, offering insights into localized concentrations and potential accumulation sites. wikipedia.org

| Analytical Method | Matrix | Limit of Quantification (LOQ) | Key Advantage |

| UHPLC-HRMS/MS | Plasma | 0.5 ng/mL | High sensitivity & specificity for both components |

| LC-MS/MS | Tissue Homogenate | 2 ng/g | Quantification in complex tissue matrices |

| MALDI-MS Imaging | Tissue Sections | N/A (Spatial Distribution) | Visualizing tissue distribution |

| Capillary Electrophoresis | Urine | 10 ng/mL | Rapid separation of polar metabolites |

Hypothetical table demonstrating the application and advantages of advanced analytical techniques for "this compound" research.

These analytical advancements will be crucial for elucidating the absorption, distribution, metabolism, and excretion (ADME) profiles of "this compound's" components, providing critical data for understanding its pharmacological effects and guiding further research.

Predictive Modeling for In Vitro Biological Activity.

The era of computational chemistry and machine learning offers significant opportunities for predicting the in vitro biological activity of "this compound" and its potential analogs. nih.govmetabolomicsworkbench.orgctdbase.org Leveraging the known activities of pholedrin and norfenefrine as adrenergic agonists, future research will employ sophisticated predictive models to forecast their binding affinities to various adrenergic receptor subtypes and other potential targets.

Quantitative Structure-Activity Relationship (QSAR) models, built upon extensive datasets of adrenergic compounds, can be refined to predict the potency and selectivity of "this compound" and its structural modifications. metabolomicsworkbench.org Molecular docking and molecular dynamics simulations will provide atomic-level insights into the binding modes and stability of "this compound's" components within receptor binding pockets, guiding the rational design of novel compounds with improved pharmacological profiles. ctdbase.org

The integration of artificial intelligence (AI) and machine learning (ML) algorithms, such as neural networks and random forests, trained on large chemical and biological datasets (e.g., from PubChem), can accelerate the prediction of in vitro activity, including potential off-target effects or synergistic interactions between pholedrin and norfenefrine. nih.govmetabolomicsworkbench.orgctdbase.org This predictive power can significantly reduce the need for extensive experimental screening, prioritizing compounds with the highest likelihood of desired activity for experimental validation.

| Predictive Model Type | Predicted Output | Accuracy (Hypothetical) | Application for this compound |

| QSAR (Adrenergic Activity) | IC50 (nM) | 85% | Predicting potency of analogs |

| Molecular Docking | Binding Affinity (kcal/mol) | N/A (Scoring Function) | Identifying optimal receptor interactions |

| Machine Learning (Neural Network) | Active/Inactive Classification | 92% | Prioritizing novel compound synthesis |

| Molecular Dynamics | Conformational Stability | N/A (Simulation) | Understanding dynamic binding |

Hypothetical table showcasing the application of predictive modeling in "this compound" research.

These computational approaches are vital for optimizing the properties of "this compound" and its derivatives, leading to a more targeted and efficient drug discovery process.

Contribution of "this compound" Research to Fundamental Understanding of Related Chemical Classes.

Research into "this compound," particularly its unique co-formulation of pholedrin and norfenefrine, offers a valuable lens through which to gain a deeper fundamental understanding of related chemical classes, especially sympathomimetics and phenethylamine (B48288) derivatives. By studying the combined pharmacological effects and pharmacokinetic interplay of these two adrenergic agonists, researchers can uncover principles of polypharmacology and synergistic drug action that extend beyond "this compound" itself.

Furthermore, "this compound" can serve as a chemical probe to dissect complex physiological processes regulated by adrenergic signaling, such as blood pressure regulation, cardiac function, and even neurological pathways that may be indirectly influenced. wikipedia.org Insights gained from "this compound" research can contribute to the broader understanding of how specific structural modifications within the phenethylamine scaffold impact receptor selectivity and downstream biological outcomes, thereby enriching the knowledge base for the development of new therapeutic agents for a wider range of conditions. This includes informing the design of novel compounds with improved selectivity, reduced off-target effects, or enhanced efficacy within the broad class of adrenergic modulators.

Q & A

Basic: How should experimental designs be structured to investigate Adyston's physicochemical properties?

Methodological Answer:

Experimental design should follow a hypothesis-driven framework, incorporating control groups, replication, and systematic variation of parameters (e.g., temperature, pH, solvent systems). For characterization, use techniques like NMR, mass spectrometry, and X-ray crystallography to establish purity and structural integrity . Ensure adherence to reproducibility standards by detailing protocols for instrument calibration, sample preparation, and data validation in the "Experimental" section of manuscripts .

Advanced: How can researchers resolve contradictions in this compound's reported bioactivity data across studies?

Methodological Answer:

Contradictions may arise from differences in experimental conditions (e.g., cell lines, assay protocols) or incomplete metadata. Conduct a methodological triangulation:

Replicate studies using standardized protocols (e.g., OECD guidelines).

Perform meta-analysis to identify confounding variables (e.g., solvent effects, impurity profiles).

Validate findings via orthogonal assays (e.g., in vitro vs. in vivo models).

Document discrepancies in supplementary materials and discuss limitations in the "Results and Discussion" section .

Basic: What are the best practices for synthesizing and characterizing this compound derivatives?

Methodological Answer:

- Synthesis: Optimize reaction conditions (catalyst, solvent, temperature) using Design of Experiments (DOE) to minimize side products .

- Characterization: Combine chromatographic (HPLC) and spectroscopic (FTIR, UV-Vis) methods. For novel derivatives, provide elemental analysis and high-resolution mass spectrometry (HRMS) data .

- Reporting: Include yield, purity, and spectral interpretation in tables, with raw data archived in supplementary files .

Advanced: How can multi-omics approaches enhance mechanistic studies of this compound's pharmacological effects?

Methodological Answer:

Integrate transcriptomics, proteomics, and metabolomics data to map this compound's interaction networks:

Use pathway enrichment tools (e.g., KEGG, GO) to identify dysregulated biological processes.

Validate targets via CRISPR/Cas9 knockout or siRNA silencing.

Correlate omics findings with phenotypic assays (e.g., apoptosis, cell cycle arrest).

Address data complexity by applying machine learning models (e.g., random forests) to prioritize high-confidence targets .

Basic: What ethical considerations apply to in vivo studies of this compound's toxicity?

Methodological Answer:

- Animal Studies: Follow ARRIVE guidelines for experimental design, including sample size justification and humane endpoints. Obtain ethics committee approval (e.g., IACUC) and document compliance in the "Methods" section .

- Human Data: If applicable, ensure informed consent and anonymization per GDPR or HIPAA standards. Use in silico models (e.g., QSAR) to minimize animal use .

Advanced: How can researchers address reproducibility challenges in this compound's catalytic applications?

Methodological Answer:

Reproducibility issues often stem from undefined reaction conditions or catalyst instability. Mitigate by:

Publishing detailed procedural videos or step-by-step protocols in supplementary materials.

Using open-source datasets (e.g., Zenodo) to share raw kinetic data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.